
5,6-Bis-trifluoromethyl-nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis-trifluoromethyl-nicotinonitrile is a chemical compound with the molecular formula C9H2F6N2 It is characterized by the presence of two trifluoromethyl groups attached to a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable nicotinonitrile precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 5,6-Bis-trifluoromethyl-nicotinonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5,6-Bis-trifluoromethyl-nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction may produce trifluoromethyl-substituted amines.
科学的研究の応用
5,6-Bis-trifluoromethyl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving nitrile-containing compounds.
Industry: It is used in the production of agrochemicals, polymers, and other materials where fluorinated compounds are desired for their unique properties.
作用機序
The mechanism of action of 5,6-Bis-trifluoromethyl-nicotinonitrile involves its interaction with molecular targets through its nitrile and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and electronic effects. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural compatibility with the target.
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)nicotinonitrile: A related compound with a single trifluoromethyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)nicotinonitrile: Another similar compound with the trifluoromethyl group in a different position, affecting its chemical behavior and applications.
Uniqueness
5,6-Bis-trifluoromethyl-nicotinonitrile is unique due to the presence of two trifluoromethyl groups, which can significantly enhance its chemical stability, lipophilicity, and overall reactivity compared to its mono-substituted counterparts. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals and advanced materials.
特性
分子式 |
C8H2F6N2 |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
5,6-bis(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)3-16-6(5)8(12,13)14/h1,3H |
InChIキー |
KRZNKRNKAVZCFK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


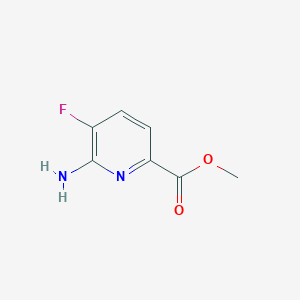
![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
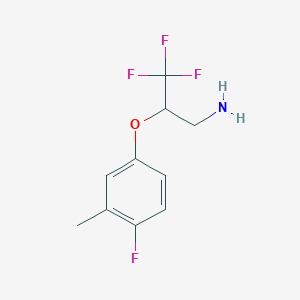

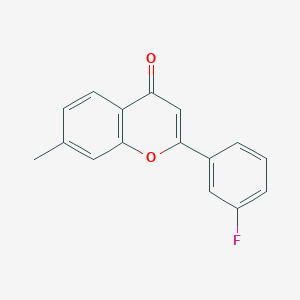
![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
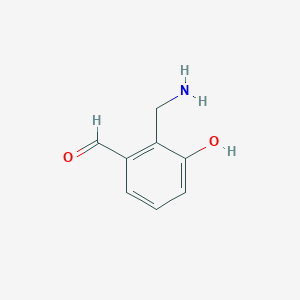
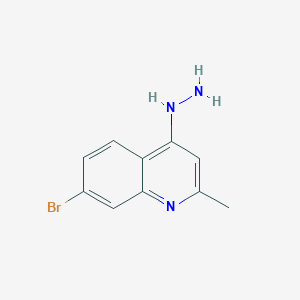
![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
